

Application Note: Quantification of Rabeprazole N-Oxide using a Stability-Indicating HPLC Method

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Compound of Interest

Compound Name: Rabeprazole N-Oxide

Cat. No.: B026636

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Introduction

Rabeprazole is a proton pump inhibitor that suppresses gastric acid secretion. During its synthesis and storage, process-related impurities and degradation products can arise, one of which is **Rabeprazole N-Oxide**. Monitoring and quantifying such impurities is crucial for ensuring the quality, safety, and efficacy of rabeprazole sodium in pharmaceutical formulations. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of **Rabeprazole N-Oxide**. The method is validated according to the International Council for Harmonisation (ICH) guidelines.^{[1][2][3]}

Principle

The chromatographic method utilizes a reversed-phase C18 column with a gradient elution of a phosphate buffer and an organic solvent mixture. This allows for the effective separation of **Rabeprazole N-Oxide** from the parent drug, rabeprazole, and other known impurities.^{[1][3]} Detection is performed using a UV detector, as both rabeprazole and its impurities show significant absorbance at specific wavelengths.^{[4][5][6]} Quantification is achieved by comparing the peak area of **Rabeprazole N-Oxide** in the sample to that of a calibrated standard.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this method.

Parameter	Recommended Conditions
HPLC System	Agilent 1100/1200 series, Waters Alliance or equivalent with PDA/UV detector
Column	Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent[3]
Mobile Phase A	0.025 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 7.0 with dilute Potassium Hydroxide
Mobile Phase B	Acetonitrile:Water (90:10, v/v)[3]
Gradient Elution	See Table 2
Flow Rate	1.0 mL/min[1][4]
Detection Wavelength	286 nm[7][8]
Injection Volume	10 µL
Column Temperature	30°C[7][8]
Run Time	Approximately 40 minutes

Table 1: HPLC Chromatographic Conditions

Time (min)	% Mobile Phase A	% Mobile Phase B
0	70	30
15	50	50
30	30	70
35	70	30
40	70	30

Table 2: Gradient Elution Program

2. Preparation of Solutions

- Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio is used as the diluent.
- Standard Stock Solution of **Rabeprazole N-Oxide** (100 µg/mL): Accurately weigh about 10 mg of **Rabeprazole N-Oxide** reference standard and transfer it into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and then make up the volume with the diluent.
- Calibration Curve Standards: Prepare a series of calibration standards by appropriately diluting the standard stock solution with the diluent to achieve concentrations in the range of 0.1 µg/mL to 5 µg/mL.
- Sample Preparation (for drug substance): Accurately weigh about 25 mg of the rabeprazole sodium test sample into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and make up the volume with the diluent. This yields a solution with a nominal concentration of 500 µg/mL of rabeprazole sodium.

3. Method Validation Summary

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.

Validation Parameter	Typical Acceptance Criteria
Specificity	The peak for Rabeprazole N-Oxide should be well-resolved from other components. Peak purity should be confirmed using a PDA detector. The resolution between adjacent peaks should be >1.5.[7][8]
Linearity	Correlation coefficient (r^2) ≥ 0.999 over the specified concentration range.
Limit of Detection (LOD)	Signal-to-noise ratio of approximately 3:1.
Limit of Quantification (LOQ)	Signal-to-noise ratio of approximately 10:1. The precision at the LOQ should be acceptable (%RSD < 10%).
Precision (Repeatability & Intermediate Precision)	Relative Standard Deviation (%RSD) should be $\leq 2.0\%$.[9]
Accuracy (Recovery)	The mean recovery should be within 98.0% to 102.0% at different concentration levels.[10]
Robustness	The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., pH, flow rate, column temperature).

Table 3: Method Validation Parameters and Acceptance Criteria

4. Data Presentation

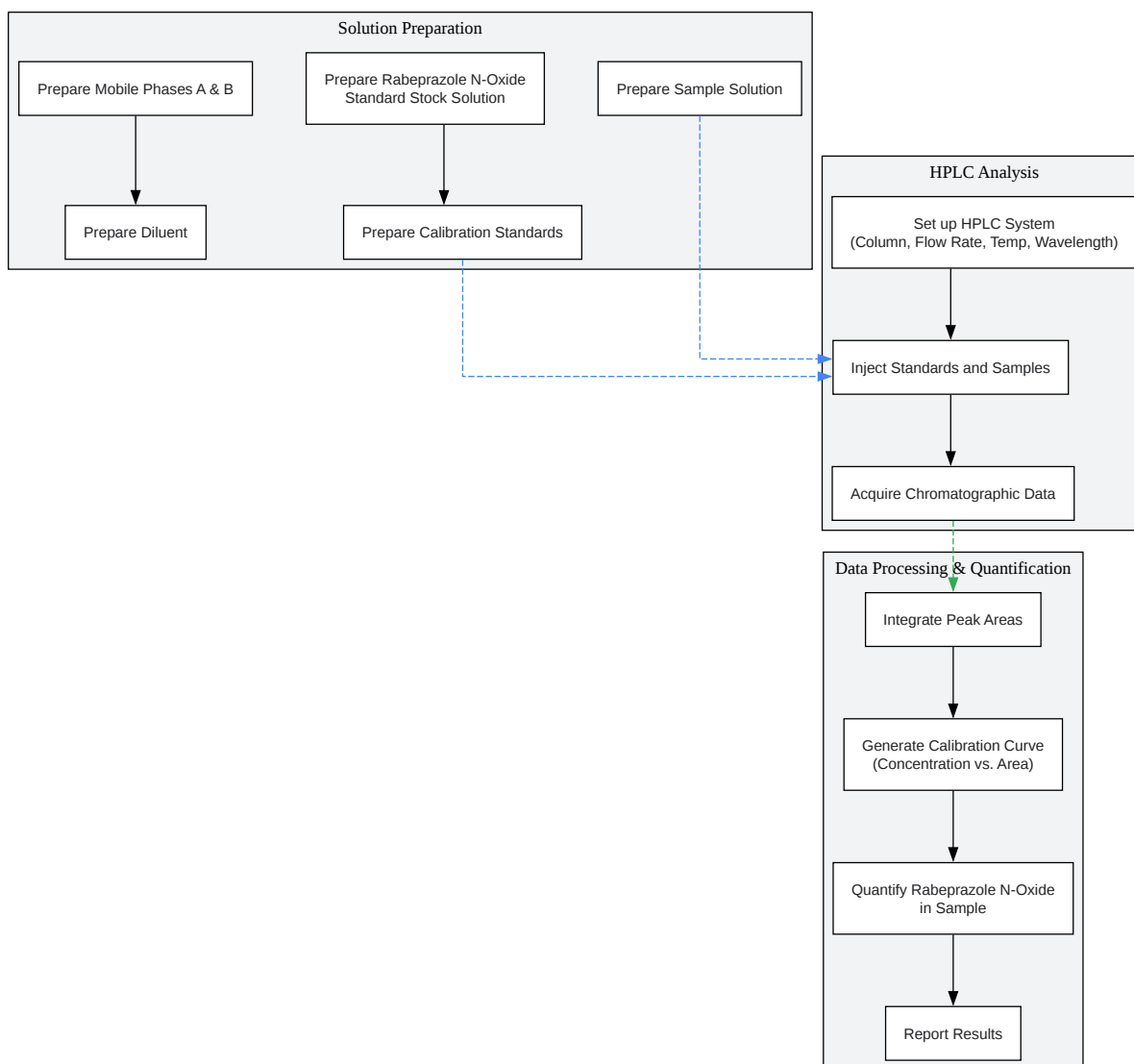
The quantitative data for **Rabeprazole N-Oxide** should be summarized for clear interpretation.

Parameter	Result
Retention Time (min)	~12.5 (relative to Rabeprazole)
Linearity Range (µg/mL)	0.1 - 5.0
Correlation Coefficient (r ²)	> 0.999
LOD (µg/mL)	~0.03
LOQ (µg/mL)	~0.1
Precision (%RSD)	< 2.0
Accuracy (% Recovery)	98.5 - 101.5

Table 4: Summary of Quantitative Data for **Rabeprazole N-Oxide**

Visualizations

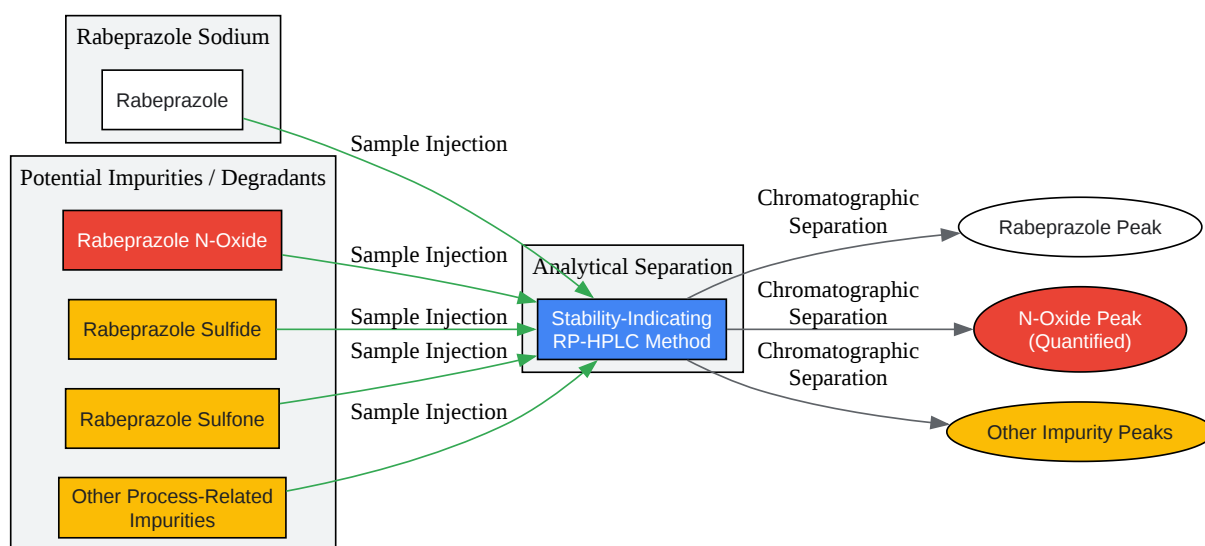
Experimental Workflow Diagram



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Caption: Workflow for the HPLC quantification of **Rabeprazole N-Oxide**.

Signaling Pathway/Logical Relationship Diagram



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Caption: Separation of **Rabeprazole N-Oxide** from related substances.

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